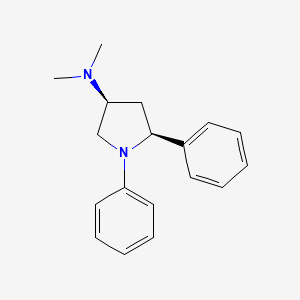
Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an imidazole ring and benzenesulphonate groups. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) typically involves the reaction of imidazole derivatives with benzenesulphonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems in industrial production also enhances efficiency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate groups to sulphonamide groups.
Substitution: The benzenesulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulphone derivatives, sulphonamide derivatives, and substituted imidazole compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes
Mechanism of Action
The mechanism of action of disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The benzenesulphonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Disodium p,p’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate): Similar in structure but with different substituents on the benzenesulphonate groups.
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: Contains an imidazole ring but lacks the benzenesulphonate groups
Uniqueness
Disodium (2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis(benzenesulphonate) is unique due to its dual functionality, combining the properties of imidazole and benzenesulphonate groups. This dual functionality enhances its reactivity and makes it a versatile compound in various applications .
Properties
CAS No. |
30587-99-6 |
|---|---|
Molecular Formula |
C15H10N2Na2O7S2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
disodium;2-[2-oxo-5-(2-sulfonatophenyl)-1,3-dihydroimidazol-4-yl]benzenesulfonate |
InChI |
InChI=1S/C15H12N2O7S2.2Na/c18-15-16-13(9-5-1-3-7-11(9)25(19,20)21)14(17-15)10-6-2-4-8-12(10)26(22,23)24;;/h1-8H,(H2,16,17,18)(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
LCUWJGNLLCMGON-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=O)N2)C3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


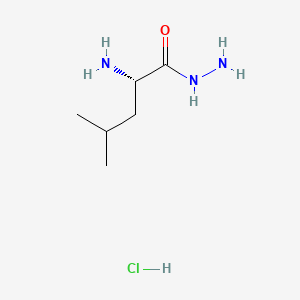
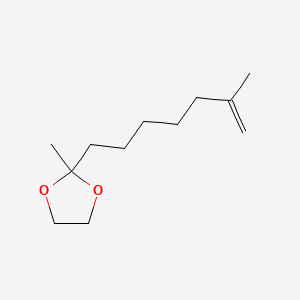



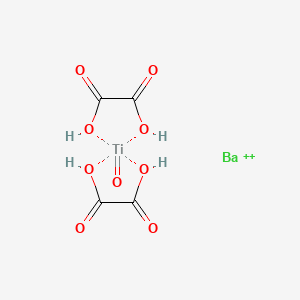
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
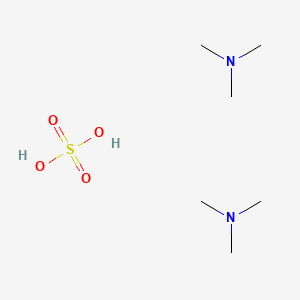
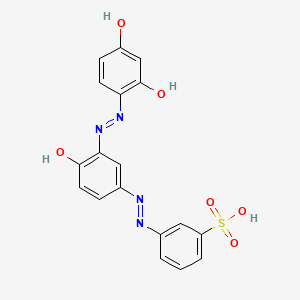
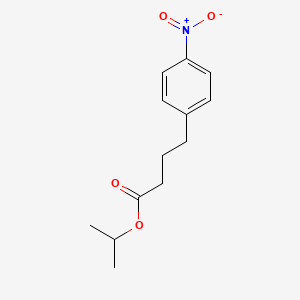
![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)

